5-Bromo-2-cyano-4-nitrophenylacetic acid
Description
5-Bromo-2-cyano-4-nitrophenylacetic acid is a halogenated and nitrated phenylacetic acid derivative with the molecular formula C₉H₅BrN₂O₄ and a molecular weight of 284.90 g/mol. The compound features a phenyl ring substituted with bromine (position 5), cyano (position 2), and nitro (position 4) groups, attached to an acetic acid moiety. The electron-withdrawing substituents significantly influence its electronic properties, acidity, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromine and nitro groups with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups can influence the binding affinity and specificity of the compound to these targets, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituent positions and types critically modulate electronic effects:
- 5-Bromo-2-cyano-4-nitrophenylacetic acid: The cyano (position 2) and nitro (position 4) groups are strong electron-withdrawing groups (EWGs), while bromine (position 5) exerts moderate inductive effects. This combination enhances the acidity of the acetic acid group (predicted pKa ~2.5–3.0) due to resonance and inductive stabilization of the conjugate base.
- (5-Bromo-4-chloro-2-nitrophenyl)acetic acid (): Substitutes chlorine (position 4) and nitro (position 2). Chlorine is a weaker EWG than nitro, resulting in lower acidity (pKa ~3.2–3.7) compared to the target compound. The molecular weight is higher (294.49 g/mol ) due to chlorine’s mass (35.45 vs. nitro’s 46.01 g/mol).
- (4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3, ): Bromine at position 4 and nitro at position 2. The absence of cyano reduces EW effects, leading to weaker acidity (pKa ~3.5–4.0).
Molecular Weight and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₅BrN₂O₄ | 284.90 | Br (5), CN (2), NO₂ (4) |
| (5-Bromo-4-chloro-2-nitrophenyl)acetic acid | C₈H₅BrClNO₄ | 294.49 | Br (5), Cl (4), NO₂ (2) |
| Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate | C₁₀H₆BrClN₂O₄ | 358.53 | Br (5), Cl (4), NO₂ (2), CN (side chain) |
| 4-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | NO₂ (4) |
Notes:
- The target compound’s molecular weight is lower than chlorine-containing analogs but higher than simpler derivatives like 4-nitrophenylacetic acid.
Preparation Methods
General Synthetic Strategy
The preparation of 5-Bromo-2-cyano-4-nitrophenylacetic acid typically follows a multi-step sequence involving:
- Functionalization of a phenylacetic acid core
- Introduction of nitro, cyano, and bromo groups in a controlled order
- Careful selection of solvents, temperatures, and reagents to maximize yield and minimize side reactions
Detailed Preparation Methods
3.1. Stepwise Synthesis Overview
The most widely reported synthetic route is as follows:
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro group onto aromatic ring |
| 2 | Bromination | Br₂ or NBS, DCM or CHCl₃, 0–5°C | Selective bromination at desired position |
| 3 | Cyanation | CuCN, DMF or DMSO, 80–120°C | Sandmeyer-type or nucleophilic aromatic |
| 4 | Acetic Acid Formation | Carboxylation (if not present), hydrolysis | Finalizes phenylacetic acid framework |
- The sequence of functional group introduction is crucial to avoid deactivation or undesired side reactions.
- The bromination step is often performed after nitration to ensure regioselectivity, as the nitro group directs bromination ortho/para to itself.
- Cyanation is commonly achieved via copper(I) cyanide in polar aprotic solvents, often following diazotization if starting from an amine precursor.
3.2. Example Laboratory Procedure
A representative laboratory synthesis for a closely related compound (5-Bromo-4-cyano-2-nitrophenylacetic acid) is as follows:
-
- Dissolve phenylacetic acid derivative in concentrated sulfuric acid.
- Cool to 0°C, add concentrated nitric acid dropwise.
- Stir for 1–2 hours, then pour into ice-water, filter precipitate.
-
- Dissolve nitrated product in dichloromethane.
- Add bromine dropwise at 0–5°C under stirring.
- Stir for 1 hour, quench excess bromine with sodium thiosulfate, extract, and purify.
-
- Dissolve bromo-nitro intermediate in DMF.
- Add copper(I) cyanide, heat at 100°C for 4–6 hours under nitrogen.
- Cool, quench with water, extract, and purify.
Final Acetic Acid Formation (if needed):
- Hydrolyze any ester or nitrile groups as required to yield the free acid.
Reaction Conditions and Optimization
| Parameter | Typical Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM, CHCl₃, DMF, DMSO | Solvent polarity affects selectivity and solubility |
| Temperature | 0–5°C (nitration/bromination), 80–120°C (cyanation) | Controls reaction rate and side reactions |
| Stoichiometry | 1–1.2 eq. of reagents | Excess can lead to byproducts |
| Work-up | Aqueous quench, extraction, recrystallization | Ensures removal of inorganic salts and purification |
The preparation of this compound is closely related to the synthesis of other regioisomers such as 2-bromo-5-cyano-4-nitrophenylacetic acid and 4-bromo-5-cyano-2-nitrophenylacetic acid. The order of functional group introduction and choice of starting materials may vary to achieve the desired substitution pattern.
| Compound Name | Key Synthetic Difference |
|---|---|
| This compound | Bromination after nitration |
| 2-Bromo-5-cyano-4-nitrophenylacetic acid | Nitration after bromination |
| 4-Bromo-5-cyano-2-nitrophenylacetic acid | Cyanation after bromination/nitration |
Research Findings and Yields
- Reported yields for each step typically range from 60–85%, with overall yields for the multi-step synthesis between 30–50% after purification.
- Side reactions include over-bromination, hydrolysis of sensitive groups, and incomplete cyanation.
- Use of anhydrous and inert conditions during cyanation is critical to prevent decomposition.
Industrial and Scale-Up Considerations
- Industrial synthesis optimizes temperature, pressure, and reagent addition to maximize throughput and minimize waste.
- Continuous flow reactors and automated systems are increasingly used for scalability and reproducibility.
- Catalysts and green chemistry approaches are under investigation to improve sustainability.
Summary Table: Preparation Method Data
| Step | Reagent(s) | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | None | 0–5°C | 70–85 |
| Bromination | Br₂ or NBS | DCM/CHCl₃ | 0–5°C | 65–80 |
| Cyanation | CuCN | DMF/DMSO | 80–120°C | 60–75 |
| Hydrolysis | H₂O, acid/base | H₂O/EtOH | 50–100°C | 80–90 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2-cyano-4-nitrophenylacetic acid to maximize yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Temperature (typically 0–60°C) and reaction time (6–24 hours) must be adjusted to minimize side reactions like hydrolysis of the cyano group. Halogenation and nitration steps should employ stoichiometric equivalents of brominating agents (e.g., Br₂/H₂SO₄) and nitrating agents (e.g., HNO₃/H₂SO₄) to ensure regioselectivity. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) improves yield and purity .
Q. How should spectroscopic techniques be prioritized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic substitution patterns and acetic acid moiety integration.
- FT-IR : Identify characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₆BrN₂O₄, theoretical ~307.96 g/mol).
- X-ray crystallography (if crystalline): Resolve steric effects of the nitro and cyano groups on the phenyl ring .
Q. What solvent systems are optimal for recrystallizing this compound without decomposition?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to the compound’s moderate solubility. Gradual cooling (from 80°C to 25°C) in ethanol/water (7:3 v/v) minimizes thermal degradation. Avoid strongly acidic/basic conditions to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing novel derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict regioselectivity in electrophilic substitution. Transition state analysis identifies energy barriers for nitro-group reduction or cyano substitution. Machine learning algorithms (e.g., neural networks) can prioritize reaction conditions from historical data, reducing trial-and-error experimentation .
Q. What strategies resolve contradictory bioactivity data reported for structurally similar nitroaryl acetic acids?
- Methodological Answer :
- Comparative assays : Test this compound alongside analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) under identical conditions (e.g., MIC assays for antimicrobial activity).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity trends.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. How do electron-withdrawing groups (EWGs) on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro (–NO₂), bromo (–Br), and cyano (–CN) groups activate the aromatic ring toward nucleophilic aromatic substitution (NAS) at the para position relative to the nitro group. In Suzuki-Miyaura coupling, the bromo substituent acts as a leaving group, while the nitro group stabilizes the transition state via resonance. Kinetic studies (e.g., monitoring by ¹H NMR) quantify rate enhancements compared to non-EWG analogs .
Q. What experimental designs assess the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Oxidative stress : Expose to H₂O₂ (1–10 mM) and quantify residual compound using UV-Vis spectroscopy (λmax ~270 nm).
- Plasma stability : Use human plasma models to assess esterase-mediated hydrolysis of the acetic acid moiety .
Methodological Notes
- Synthesis Challenges : Competing nitration/bromination side-products require TLC monitoring (Rf ~0.4 in ethyl acetate/hexane) .
- Bioactivity Confounders : Cyano group hydrolysis to carboxylic acid under basic conditions may alter pharmacological profiles; confirm structural integrity post-assay .
- Data Reproducibility : Publish full synthetic protocols (e.g., reaction stoichiometry, purification gradients) to address literature discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
